![molecular formula C14H14F3NO2S B2542958 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034207-49-1](/img/structure/B2542958.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a complex molecule that likely exhibits a unique combination of structural features from its bicyclic azabicyclo core to the trifluoromethoxy phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicyclo structures, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of related azabicyclo compounds involves advanced techniques such as intramolecular photochemical [2 + 2]-cyclization, as seen in the creation of 2-azabicyclo[3.2.0]heptanes, which serve as building blocks for drug discovery . Additionally, the use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as an intermediate in synthesizing nucleoside analogues demonstrates the versatility of azabicyclo structures in medicinal chemistry . These methods could potentially be adapted for the synthesis of the compound , considering its azabicyclo[2.2.1]heptan core.
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that can influence the biological activity of the molecule. For instance, the X-ray crystal structure analysis of 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane derivatives revealed a common boat conformation for the azabicyclo skeletons . This conformational rigidity is likely to be present in the compound of interest, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Azabicyclo compounds can undergo various chemical reactions, including reductive cyclopropanation and hydrogenative deprotection, to yield tris- and monoprotected derivatives . These reactions are crucial for modifying the functional groups and enhancing the molecular diversity of the azabicyclo core. The compound may also be amenable to similar chemical transformations, which could be explored to modify its physical and chemical properties for specific applications.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone, the properties of related azabicyclo compounds can offer some insights. The rigidity of the azabicyclo skeleton and the presence of functional groups such as the trifluoromethoxy phenyl group are likely to influence the compound's lipophilicity, stability, and reactivity. These properties are critical in determining the compound's suitability for drug development and its pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
Flavin-Mediated Visible-Light [2+2] Photocycloaddition studies demonstrate the use of nitrogen- and sulfur-containing dienes for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This process utilizes visible light, marking a significant advancement over traditional UV light irradiation methods for azabicyclo[3.2.0]heptanes synthesis, indicating potential in biological activity or chiral spiro ammonium salt production (Jirásek et al., 2017).
Antibacterial Activity
Research on Schiff Base Derivatives derived from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid shows significant antibacterial and fungicidal activities. This showcases the compound's role in developing new antimicrobial agents, highlighting its importance in medical chemistry research (Al-Masoudi et al., 2015).
Drug Discovery Building Blocks
The Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes offers insights into advanced building blocks for drug discovery. This includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, underlining the compound's utility in designing novel therapeutic agents (Druzhenko et al., 2018).
Synthesis of Bicyclic Quaternary Ammonium Salts
Studies involving Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole detail the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole, illustrating a methodical approach to creating bicyclic quaternary ammonium salts with potential pharmacological applications (Gilchrist et al., 1997).
Antiviral Activity
Research into Synthesis, Reactions, and Antiviral Activity of Pyrazolo[3,4-b]pyridin-5-yl Ethanone derivatives demonstrates the compound's foundational role in synthesizing new heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 activities, further emphasizing its relevance in antiviral drug development (Attaby et al., 2006).
Propiedades
IUPAC Name |
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S/c15-14(16,17)20-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-21-12/h1-4,10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBPIMAUDLENCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

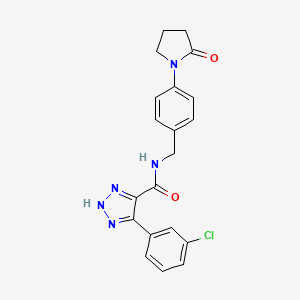
![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)
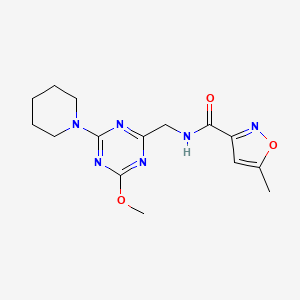
![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
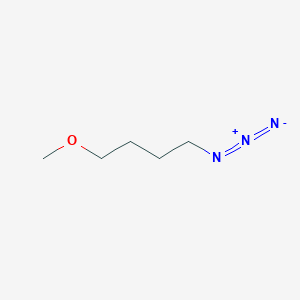
![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)
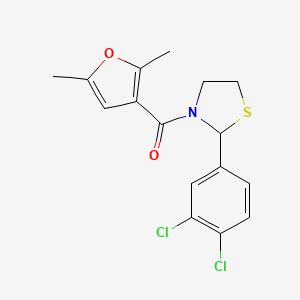
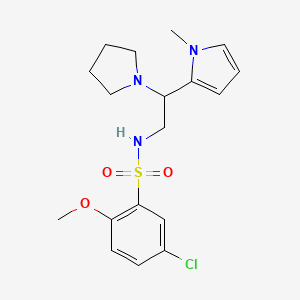

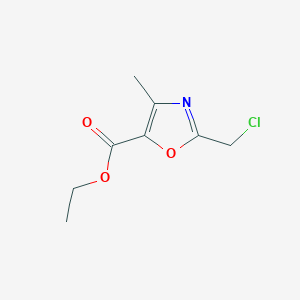
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)